![molecular formula C25H29N3O2 B2516615 N-((4-(1-メチル-1H-ベンゾ[d]イミダゾール-2-イル)シクロヘキシル)メチル)-4-オキソ-4-フェニルブタンアミド CAS No. 1206987-57-6](/img/structure/B2516615.png)
N-((4-(1-メチル-1H-ベンゾ[d]イミダゾール-2-イル)シクロヘキシル)メチル)-4-オキソ-4-フェニルブタンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-oxo-4-phenylbutanamide is a complex organic compound featuring a cyclohexyl ring substituted with a benzo[d]imidazole moiety and a phenylbutanamide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-methyl-1H-benzo[d]imidazole and cyclohexylmethylamine as the primary starting materials.
Reaction Steps: The cyclohexylmethylamine is first reacted with 1-methyl-1H-benzo[d]imidazole under acidic conditions to form the corresponding imidazole derivative
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylbutanamide moiety, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the imidazole ring or the phenylbutanamide group, leading to different structural analogs.
Substitution: Nucleophilic substitution reactions can occur at various positions on the cyclohexyl ring or the imidazole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and halides are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Various oxo derivatives of the phenylbutanamide group.
Reduction Products: Reduced forms of the imidazole ring or phenylbutanamide group.
Substitution Products: Substituted cyclohexyl or imidazole derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions with biological macromolecules. Medicine: Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The compound exerts its effects through specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, modulating their activity. The phenylbutanamide group may engage in hydrogen bonding or hydrophobic interactions, influencing the binding affinity and specificity of the compound.
類似化合物との比較
Imidazole Derivatives: Other compounds containing imidazole rings, such as imidazole itself and its various substituted derivatives.
Phenylbutanamide Derivatives: Compounds with similar phenylbutanamide structures, used in different contexts.
Cyclohexyl Derivatives: Cyclohexyl-based compounds with different substituents and functional groups.
Uniqueness: N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-oxo-4-phenylbutanamide stands out due to its combination of structural elements, which confer unique chemical and biological properties compared to its analogs.
This compound's multifaceted nature makes it a valuable subject of study in various scientific disciplines, offering potential advancements in both theoretical and applied research.
Does this cover everything you were looking for, or is there a specific aspect you'd like more detail on?
特性
IUPAC Name |
N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]-4-oxo-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-28-22-10-6-5-9-21(22)27-25(28)20-13-11-18(12-14-20)17-26-24(30)16-15-23(29)19-7-3-2-4-8-19/h2-10,18,20H,11-17H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOOBBHZGYCQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)CCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
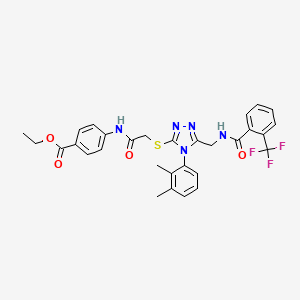
![3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide](/img/structure/B2516535.png)
![8-(ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2516537.png)
![2-[(3-Benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2516538.png)
![4-Chloro-2-ethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2516539.png)
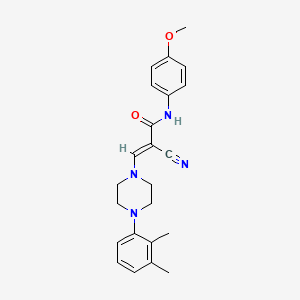
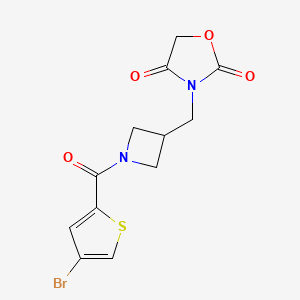
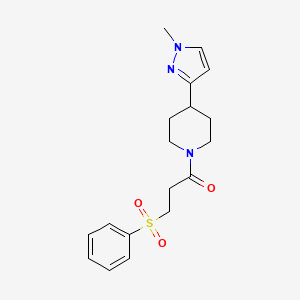
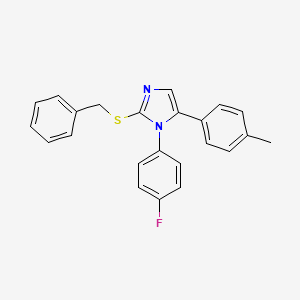
![2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzamide](/img/structure/B2516546.png)
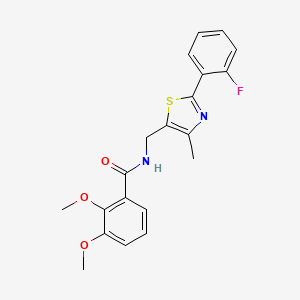
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2516550.png)
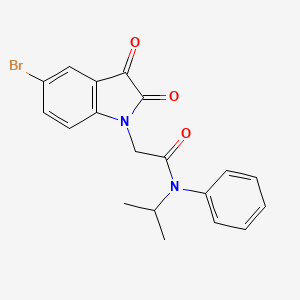
![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B2516555.png)
